molecular formula C18H26N2O2 B12463046 1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B12463046
M. Wt: 302.4 g/mol
InChI Key: NYUKVIIHSXTKQW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of piperidine with benzyl chloride to form benzylpiperidine. This intermediate is then reacted with oxirane (ethylene oxide) to introduce the oxolan-2-ylmethyl group. Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylic acid derivative .

Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-benzyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H26N2O2/c21-18(19-13-17-7-4-12-22-17)16-8-10-20(11-9-16)14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,19,21)

InChI Key

NYUKVIIHSXTKQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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